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molecular formula C7H11N3O2S B8380601 4-hydrazino-N-methyl-phenylsulfonamide

4-hydrazino-N-methyl-phenylsulfonamide

Cat. No. B8380601
M. Wt: 201.25 g/mol
InChI Key: NNVKDMSAEMTNLB-UHFFFAOYSA-N
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Patent
US06387919B1

Procedure details

5-[1,2,4]Triazol-1-yl-1H-indole-2,3-dione was prepared from 4-11,2,4]-triazol-1-yl-phenylamine according to Procedure A in 6% yield: 1H NMR (DMSO-d6): δ 7.04 (d, J=8.4 Hz, 1H), 7.97 (d, J=2.2 Hz, 1H), 8.01 (dd, J=2.2, 8.4 Hz, 1H), 8.20 (s, 1H), 9.26 (s, 1H), 11.19 (bs, 1H); APCI−MS m/z 215 (M+1)+. Condensation of 5-[1,2,4]triazol-1-yl-1H-indole-2,3-dione with 4-hydrazino-N-methyl-phenylsulfonamide according to Procedure G gave the title compound in 86% yield: 1H NMR (DMSO-d6): δ 2.38 (d, J=5.0 Hz, 3H), 7.05 (d, J=8.4 Hz, 1H), 7.30 (q, J=5.0 Hz, 1H), 7.65 (d, J=8.7 Hz, 2H), 7.72 (d, J=8.7 Hz, 3H), 8.01 (s, 1H), 8.20 (s, 1H), 9.23 (s, 1H), 11.27 (s, 1H), 12.80 (s, 1H); Anal. Calcd for C16H15N7O3S.1.3 H2O: C, 48.52, H, 4.22; N, 23.30; S, 7.62. Found C, 48.53, H, 4.25; N, 23.17; S, 7.55.
Name
triazol-1-yl-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1(NC2C=CC=CC=2)C=CN=N1.[N:13]1([C:18]2[CH:19]=[C:20]3[C:24](=[CH:25][CH:26]=2)[NH:23][C:22](=[O:27])[C:21]3=[O:28])[CH:17]=[N:16][CH:15]=[N:14]1.[NH:29]([C:31]1[CH:36]=[CH:35][C:34]([S:37]([NH:40][CH3:41])(=[O:39])=[O:38])=[CH:33][CH:32]=1)[NH2:30]>>[N:13]1([C:18]2[CH:19]=[C:20]3[C:24](=[CH:25][CH:26]=2)[NH:23][C:22](=[O:27])[C:21]3=[O:28])[CH:17]=[N:16][CH:15]=[N:14]1.[CH3:41][NH:40][S:37]([C:34]1[CH:33]=[CH:32][C:31]([NH:29][N:30]=[C:21]2[C:20]3[C:24](=[CH:25][CH:26]=[C:18]([N:13]4[CH:17]=[N:16][CH:15]=[N:14]4)[CH:19]=3)[NH:23][C:22]2=[O:27])=[CH:36][CH:35]=1)(=[O:39])=[O:38]

Inputs

Step One
Name
triazol-1-yl-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NC=C1)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)C=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=CC=C(C=C1)S(=O)(=O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)NN=C1C(NC2=CC=C(C=C12)N1N=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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